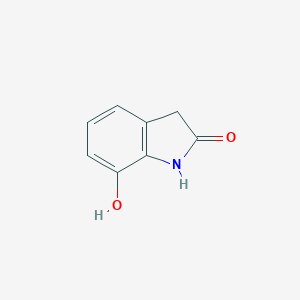

7-Hydroxyindolin-2-one

Beschreibung

Significance of the Indolin-2-one Core in Heterocyclic Chemistry

The indolin-2-one scaffold is a cornerstone in heterocyclic chemistry, valued for its synthetic accessibility and the diverse biological activities exhibited by its derivatives. rsc.orgresearchgate.net Isatin (B1672199), or 1H-indole-2,3-dione, is a readily available precursor that serves as a versatile starting material for a multitude of indolin-2-one derivatives. rsc.orgresearchgate.net The reactivity of the isatin core allows for various chemical modifications, leading to a wide array of compounds with potential applications in drug discovery and development. rsc.orgjneonatalsurg.com

Strategic Importance of the Indolin-2-one Moiety in Chemical Design

The indolin-2-one moiety is of strategic importance in the design of new chemical entities with specific biological targets. mdpi.comacs.org Its structure is a key feature in several small molecule inhibitors that target protein kinases, a family of enzymes often implicated in cancer and other diseases. mdpi.com The ability of the indolin-2-one core to form hydrogen bonds and engage in various intermolecular interactions makes it a valuable pharmacophore. mdpi.comchemenu.com Researchers have successfully incorporated this moiety into compounds designed to exhibit a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgevitachem.comnih.gov

The versatility of the indolin-2-one scaffold allows for the synthesis of extensive compound libraries through parallel synthesis techniques, accelerating the process of lead optimization in drug discovery. researchgate.net Modifications at different positions of the indolin-2-one ring system can be systematically explored to enhance potency and selectivity for a given biological target. nih.gov For instance, the introduction of various substituents on the aromatic ring or the nitrogen atom can significantly influence the compound's pharmacological profile. acs.orgnih.gov

Positioning 7-Hydroxyindolin-2-one within the Broader Hydroxyindolin-2-one Class

Hydroxyindolin-2-ones are a subclass of indolin-2-ones characterized by the presence of a hydroxyl group on the bicyclic ring system. The position of this hydroxyl group significantly influences the molecule's chemical and biological properties. This compound is one such isomer, with the hydroxyl group located at the 7-position of the indolin-2-one core.

Other notable isomers include 3-hydroxyindolin-2-one (B1221191), 4-hydroxyindolin-2-one, 5-hydroxyindolin-2-one, and 6-hydroxyindolin-2-one. Each of these compounds, while sharing the basic hydroxyindolin-2-one framework, exhibits distinct characteristics. For example, 3-hydroxyindolin-2-one derivatives have been investigated for their potential in synthesizing complex heterocyclic systems and for their biological activities, including anticancer and antiviral properties. nih.govscielo.brnih.gov The synthesis of 4-hydroxyindolin-2-ones has also been a subject of research, with methods developed for their efficient preparation. acs.orgacs.org 5-Hydroxyindolin-2-one has been utilized as a precursor in the synthesis of ligands for biological targets. nih.gov

The specific placement of the hydroxyl group in this compound provides a unique chemical environment that can be exploited for further functionalization and in the design of targeted molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 10238-74-1 | chemenu.comchemsrc.com |

| Molecular Formula | C₈H₇NO₂ | chemenu.comchemsrc.com |

| Molecular Weight | 149.15 g/mol | chemenu.com |

| IUPAC Name | 7-hydroxy-1,3-dihydro-2H-indol-2-one | chemenu.com |

| Density | 1.362 g/cm³ | chemsrc.com |

| Boiling Point | 371.6°C at 760 mmHg | chemsrc.com |

| Flash Point | 178.5°C | chemsrc.com |

| Appearance | White powder | lookchem.com |

Overview of Current Research Trajectories Relevant to this compound

Current research involving this compound and its derivatives primarily focuses on its potential as a building block in medicinal chemistry. For instance, it is a known metabolite and a key intermediate in the synthesis of more complex molecules. One notable example is its use in the synthesis of 4-(2-(dipropylamino)ethyl)-7-hydroxyindolin-2-one hydrobromide, a derivative with potential pharmacological applications. chemicea.com

The broader indolin-2-one class, to which this compound belongs, is the subject of extensive research. Studies are exploring the synthesis of novel derivatives and their evaluation for a wide range of biological activities. These include the development of new anticancer agents that target specific cellular pathways, mdpi.comnih.gov antimicrobial compounds to combat drug-resistant pathogens, nih.gov and inhibitors of enzymes implicated in various diseases. nih.gov The investigation of structure-activity relationships within this class of compounds remains a key area of focus, aiming to design more potent and selective therapeutic agents. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-hydroxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-6-3-1-2-5-4-7(11)9-8(5)6/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVZKSRFHWHETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Access to the 7 Hydroxyindolin 2 One Core and Its Derivatives

General Synthetic Strategies for Indolin-2-one Construction

The construction of the indolin-2-one scaffold can be broadly categorized into three main approaches: formation of the pyrrolidinone ring, assembly of the benzene (B151609) ring through annulation, or functionalization of a pre-existing oxindole (B195798) core.

Cyclization Reactions for Pyrrolidinone Ring Formation

The formation of the five-membered lactam ring is a common strategy for synthesizing indolin-2-ones. These methods typically involve the intramolecular cyclization of a suitably substituted benzene derivative.

One classic example is the Hofmann-Löffler reaction , which proceeds via a nitrogen-centered radical. In this reaction, an N-halogenated amine is decomposed thermally or photochemically in the presence of a strong acid to generate a nitrogen radical. This radical then abstracts an intramolecular hydrogen atom, typically from a δ-carbon, to form a carbon-centered radical, which subsequently cyclizes to form a pyrrolidine ring.

Another significant approach involves radical cyclization . For instance, precursors such as α-chloroamides or related compounds can be used to generate radicals that cyclize to form the pyrrolidinone ring. Transition metal-catalyzed reactions, such as copper-promoted intramolecular carboamination of unactivated olefins, also provide a pathway to N-functionalized pyrrolidines, which can be precursors to the desired indolin-2-one structure. nih.gov These reactions often proceed via an initial aminocupration step followed by radical-mediated carbon-carbon bond formation. nih.gov

A variety of cyclization strategies have been developed, as summarized in the table below.

| Cyclization Strategy | Key Features | Precursor Type | Reference |

| Hofmann-Löffler Reaction | Involves a nitrogen-centered radical; requires thermal or photochemical initiation in strong acid. | N-halogenated amine | |

| Radical Cyclization | Utilizes radical precursors like α-chlorides or α-sulfides. | α-haloamides, etc. | |

| Copper-Promoted Carboamination | Oxidative cyclization of alkenyl sulfonamides; forms both N-C and C-C bonds. | γ- and δ-alkenyl N-arylsulfonamides | nih.gov |

| Reduction of Nitro Compounds | Reduction of a nitro group followed by condensation with a neighboring carboxylic acid group. | 2-nitrophenylacetic acid |

Annulation Strategies for Benzene Ring Assembly

Annulation strategies involve the construction of the benzene ring onto a pre-existing heterocyclic core. This "bottom-up" approach is particularly useful for creating highly substituted indolin-2-ones. For instance, anionic annulation of appropriately substituted pyrroles with Michael acceptors can provide an expedient route to densely substituted 7-hydroxyindoles, which are closely related precursors to 7-hydroxyindolin-2-ones. researchgate.net

Transition metal-catalyzed C-H annulation represents a powerful and direct method. pkusz.edu.cn For example, rhodium-catalyzed reactions using a cleavable triazene directing group can accomplish the C-H annulation of anilines with alkynes to form the indole (B1671886) core. This strategy offers excellent regioselectivity and bypasses the need for pre-activated substrates. pkusz.edu.cn Similarly, palladium-catalyzed oxidative cyclization of N-aryl enamines provides another route to the indole nucleus. pkusz.edu.cn

Functionalization of Pre-existing Indolin-2-one Scaffolds

A third major strategy involves the direct functionalization of an existing indolin-2-one molecule. This approach is highly valuable for late-stage modification and the synthesis of diverse derivatives. Methods for direct C-H functionalization have become particularly prominent. polimi.itacs.org

For example, palladium-catalyzed C(sp²)–H amination allows for the introduction of nitrogen-containing groups onto the benzene ring of the indolin-2-one scaffold. acs.org The choice of catalyst and directing group is crucial for controlling the regioselectivity of these reactions. The indolin-2-one scaffold itself is a key building block for a variety of biologically active compounds, and modifications at different positions can be used to tune their properties. nih.govnih.gov Functionalization can be achieved through various methods, including co-condensation with functionalized precursors or post-grafting onto the existing structure. researchgate.net

Targeted Synthesis of Hydroxyindolin-2-one Derivatives

The synthesis of 7-hydroxyindolin-2-one requires methods that can selectively introduce a hydroxyl group at the C7 position of the indolin-2-one core, either by direct hydroxylation or by constructing the ring system with the hydroxyl group already in place.

Regioselective Hydroxylation Approaches at the C7 Position

Achieving regioselective hydroxylation at the C7 position is a significant synthetic challenge due to the presence of multiple potentially reactive C-H bonds on the aromatic ring. Directed C-H functionalization has emerged as a powerful solution.

One effective method involves a directed C-H borylation/oxidation sequence on N-protected indoles. researchgate.net An N-pivaloyl (NPiv) group can direct an iridium catalyst to borylate the C7 position with high selectivity. Subsequent oxidation of the resulting boronate ester, for example with sodium perborate (NaBO₃·4H₂O), furnishes the 7-hydroxyindole. researchgate.net The N-pivaloyl group can often be removed during the basic workup. This cascade protocol has been shown to be effective for a range of substituted indoles. researchgate.net

Similarly, rhodium-catalyzed C-H activation provides another route for C7 functionalization. The N-pivaloyl directing group, in combination with a rhodium catalyst, can direct the alkenylation or alkylation of indoles at the C7 position with high regioselectivity. nih.gov While this does not directly yield a hydroxyl group, the introduced functional group could potentially be converted to one in subsequent steps.

| Method | Directing Group | Key Reagents | Outcome | Reference |

| Directed C-H Borylation/Oxidation | N-Pivaloyl (Piv) | 1. BBr₃ or Ir-catalyst/B₂pin₂ 2. NaBO₃·4H₂O | C7-Hydroxylation | researchgate.net |

| Rhodium-Catalyzed C-H Activation | N-Pivaloyl (Piv) | Rh-catalyst, Acrylates/Styrenes | C7-Alkenylation | nih.gov |

Phosphoric Acid-Mediated Annulation Methods for Hydroxyindolin-2-ones

Brønsted acid-catalyzed annulation reactions offer a direct route to constructing the hydroxyindolin-2-one core. An efficient synthesis of 4-hydroxy-3-arylindolin-2-ones has been developed via a phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione (B196179). acs.orgnih.gov This process involves a Michael addition, in situ generation of a hydroxamic acid, and subsequent dehydration and isomerization to yield the 4-hydroxyindolin-2-one product. While this specific method yields the 4-hydroxy isomer, the principle of using phosphoric acid to promote the annulation and formation of a hydroxyindolin-2-one core is a significant strategy. The reaction is notable for its operational simplicity, use of readily available starting materials, and good yields. acs.org The applicability of similar phosphoric acid-mediated strategies for the targeted synthesis of the 7-hydroxy isomer remains an area of interest.

Base-Assisted Transformations Leading to Hydroxyindolin-2-ones

Base-assisted transformations provide a direct and effective method for the synthesis of the this compound core. These reactions often proceed through a cascade of reactions, such as nucleophilic substitution followed by an intramolecular cyclization, facilitated by the presence of a base.

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic methods, encompassing both transition metal catalysis and organocatalysis, offer powerful and versatile strategies for constructing the this compound scaffold. These approaches are characterized by their high efficiency, selectivity, and tolerance of a wide range of functional groups, often under mild reaction conditions.

Rhodium(III)-Catalyzed C–H Activation/Annulation

Rhodium(III)-catalyzed C–H activation and annulation has emerged as a potent strategy for the synthesis of indolin-2-one derivatives. This method typically involves the reaction of an acrylamide derivative with a coupling partner, such as a diazo compound, in the presence of a rhodium(III) catalyst. The reaction proceeds via a directed C–H functionalization, where the amide group directs the catalyst to a specific C–H bond, leading to the formation of a rhodacycle intermediate. This intermediate then undergoes migratory insertion with the coupling partner, followed by reductive elimination to yield the this compound product and regenerate the catalyst. This approach is highly atom-economical and provides excellent regioselectivity. nih.gov

Copper-Catalyzed Reactions

Copper-catalyzed reactions have been widely employed in the synthesis of indolin-2-one derivatives. nih.govsemanticscholar.orgrsc.orgorganic-chemistry.orgnih.gov A notable example is the copper-catalyzed tandem reaction of 2-aminobenzyl alcohols with α-keto acids. This process involves an initial oxidation of the benzyl (B1604629) alcohol to an aldehyde, followed by condensation with the α-keto acid to form an enamine intermediate. The key step is the copper-catalyzed intramolecular cyclization of this intermediate, which proceeds via a radical pathway to afford the indolin-2-one core. nih.govsemanticscholar.orgrsc.orgorganic-chemistry.orgnih.gov By using appropriately substituted starting materials, this method can be adapted for the synthesis of this compound derivatives.

| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| CuCl | 3-alkyl-1-alkylindolin-2-imine hydrochlorides | Various electrophiles | Dihydro-6H-indolo[2,3-b]quinoline derivatives | up to 93% | nih.gov |

| CuBr | 2-arylindoles | Amines or ammoniums | 2-Arylquinazolinones | up to 99% | organic-chemistry.orgnih.gov |

Multi-component Reactions for Complex Hydroxyindolin-2-ones

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. dovepress.comnih.gov These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity, making them particularly valuable in medicinal chemistry and drug discovery. dovepress.comnih.gov

Morita-Baylis-Hillman Reactions with Isatin (B1672199) Derivatives

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, such as an aldehyde or ketone, catalyzed by a nucleophile like a tertiary amine or phosphine. Isatin and its derivatives are effective electrophiles in the MBH reaction, leading to the formation of 3-substituted-3-hydroxyindolin-2-ones. researchgate.netresearchgate.netsbq.org.br These products are valuable intermediates for the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.netsbq.org.br The reaction is often catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and can be performed under solvent-free conditions, which significantly improves reaction rates. researchgate.net

| Isatin Derivative | Activated Alkene | Catalyst | Yield (%) | Reaction Time | Reference |

| Isatin | Ethylene glycol diacrylate | DABCO | up to 63% | 15 min - 24 h | researchgate.netsbq.org.br |

| 5-Bromoisatin | Ethyl acrylate | DABCO | High | Minutes | researchgate.net |

| N-substituted isatins | Maleimides | Dihydrocupreidine Derivative | Good to Excellent | - | buchler-gmbh.com |

| Isatins | α,β-unsaturated γ-butyrolactam | Chiral bisthiourea | Good to Excellent | - | rsc.org |

Passerini Reactions with Isatins

The Passerini reaction is a three-component reaction involving an isocyanide, a carboxylic acid, and a carbonyl compound (in this case, an isatin derivative) to produce an α-acyloxy carboxamide. wikipedia.org This reaction provides a direct and efficient route to highly functionalized 3-substituted-3-hydroxyindolin-2-ones in a single step. wikipedia.org The reaction is believed to proceed through a concerted mechanism where all three components come together to form a cyclic intermediate that rearranges to the final product. The versatility of the Passerini reaction allows for the creation of diverse libraries of indolin-2-one derivatives by varying the starting materials.

One-Pot Synthetic Protocols for Hydroxyindolin-2-one Systems

One-pot synthesis, a strategy in which a reactant is subjected to successive chemical reactions in a single reactor, has gained significant traction in organic synthesis. This approach is highly valued for its efficiency, as it circumvents the need for lengthy separation processes and the purification of intermediate compounds, thereby saving time and resources. Multicomponent reactions (MCRs), a prominent class of one-pot procedures, involve the combination of three or more starting materials in a single operation to form a complex product that incorporates substantial portions of all reactants. uniba.it These reactions are prized for their high atom economy and ability to rapidly generate molecular diversity and complexity in fewer steps compared to traditional linear synthetic routes. uniba.it

In the context of constructing hydroxyindolin-2-one and related heterocyclic systems, one-pot protocols, particularly domino reactions, offer an elegant and efficient pathway. Domino reactions involve a series of intramolecular or intermolecular transformations that occur sequentially under the same reaction conditions, triggered by a single event. This approach allows for the construction of complex molecular architectures from simple, readily available precursors in a highly efficient manner.

A notable example is the catalyst-free domino reaction for the synthesis of 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones. rsc.org This protocol involves the reaction of arylglyoxals with enamines, leading to the formation of the target compounds in moderate to good yields. rsc.org The process demonstrates the utility of a one-pot strategy to construct diverse 7-hydroxy-6,7-dihydro-indole derivatives from easily accessible starting materials. rsc.org

An alternative one-pot, two-step variation of this synthesis has also been developed, utilizing methyl ketones and enamines. rsc.org This iodine-promoted reaction proceeds to form the same 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-one products in moderate yields. rsc.org These methods highlight the flexibility of one-pot strategies in accessing complex heterocyclic cores.

The research findings for the domino reaction between arylglyoxals and enamines are detailed below.

Research Findings: Domino Synthesis of 7-Hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones

The synthesis was performed by reacting various substituted arylglyoxals with enamines under catalyst-free conditions. The reaction conditions and corresponding yields for a selection of derivatives are summarized in the following table.

| Entry | Arylglyoxal (Substituent) | Enamine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenyl | 1-(cyclohex-1-en-1-yl)pyrrolidine | CH3CN | 80 | 12 | 81 |

| 2 | 4-Methylphenyl | 1-(cyclohex-1-en-1-yl)pyrrolidine | CH3CN | 80 | 12 | 85 |

| 3 | 4-Methoxyphenyl | 1-(cyclohex-1-en-1-yl)pyrrolidine | CH3CN | 80 | 12 | 89 |

| 4 | 4-Chlorophenyl | 1-(cyclohex-1-en-1-yl)pyrrolidine | CH3CN | 80 | 12 | 75 |

| 5 | 4-Bromophenyl | 1-(cyclohex-1-en-1-yl)pyrrolidine | CH3CN | 80 | 12 | 72 |

| 6 | 2-Thienyl | 1-(cyclohex-1-en-1-yl)pyrrolidine | CH3CN | 80 | 12 | 68 |

This domino reaction provides a practical and straightforward method for accessing the 7-hydroxy-6,7-dihydro-indole core structure, demonstrating the power of one-pot protocols in heterocyclic synthesis. rsc.org

Elucidation of Reaction Mechanisms in Hydroxyindolin 2 One Transformations

Mechanistic Pathways of Key Annulation Reactions

Annulation reactions are powerful tools for constructing the core bicyclic framework of indolin-2-ones. A notable example is the phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione (B196179) to yield 4-hydroxy-3-arylindolin-2-ones. acs.org While this study focuses on the 4-hydroxy isomer, the proposed mechanism offers insights applicable to other substituted indolin-2-ones.

A plausible mechanistic pathway is proposed to begin with the tautomerism of 1,3-cyclohexanedione in the presence of phosphoric acid to form an enol intermediate [A] . acs.org This is followed by a Michael addition to the β-nitrostyrene, creating intermediate [B] . A resonance process leads to the stable intermediate [C] , which then undergoes nucleophilic addition of water to form intermediate [D] . Subsequent dehydration under acidic conditions yields a nitroso intermediate [E] , which is a key step in the formation of the indolin-2-one ring system. acs.org These annulation reactions provide a practical method for accessing diverse oxindole (B195798) frameworks from readily available starting materials. acs.org

Annulation strategies can be categorized into two main pathways for accessing oxindoles: direct functionalization of a pre-existing oxindole skeleton or the construction of the oxindole framework from acyclic precursors through various cyclization processes. acs.org

Detailed Analysis of Rearrangement Mechanisms (e.g., Claisen, 1,2-Aryl Shift)

Rearrangement reactions offer elegant pathways to restructure molecular skeletons, often creating complex products from simpler precursors. In the context of indolin-2-one chemistry, transformations involving 1,2-aryl shifts have been observed. A 1,2-aryl shift is a carbocation rearrangement where an aryl group migrates from an adjacent carbon to the carbon atom with the positive charge. libretexts.org

One study investigated the base-assisted transformations of 2-(3-oxoindolin-2-yl)acetonitriles. acs.org For substrates with an unprotected nitrogen atom (N-H), the reaction unexpectedly proceeded with the extrusion of a 2-arylacetonitrile molecule. This fragmentation was followed by a 1,2-aryl shift, ultimately affording 3-hydroxyindolin-2-ones. acs.orgresearchgate.net The proposed mechanism involves the in-situ generation of a 3H-indol-3-one intermediate, which then undergoes the 1,2-aryl shift. researchgate.net In contrast, N-alkylated derivatives did not undergo this rearrangement, instead proceeding through the expected pyrrole (B145914) ring closure. acs.orgresearchgate.net

Another significant rearrangement is the Claisen rearrangement. The synthesis of 3-hydroxyindolin-2-one (B1221191) natural products like (±)-Donaxaridine has been achieved through an enolization—Claisen rearrangement sequence of 2-allyloxyindolin-3-ones. researchgate.net

In a different context, palladium-catalyzed reactions of 2-arylindoles have shown an unexpected "through-space" 1,4-palladium migration followed by an unprecedented 1,2-aryl shift, leading to complex dibenzo[a,c]carbazoles. researchgate.net This cascade involves multiple C-H bond activations and demonstrates the complexity of rearrangement pathways in indole (B1671886) chemistry. researchgate.net

Catalytic Reaction Mechanism Elucidation in Hydroxyindolin-2-one Synthesis

Catalysis is central to the efficient and selective synthesis of hydroxyindolin-2-ones. Both metal-based and organocatalytic systems have been developed, with mechanistic elucidation guiding catalyst improvement.

Metal Catalysis: Ruthenium(II)-catalyzed domino reactions have been developed to synthesize 3-hydroxyindolin-2-ones from 2-aminophenethanols and benzyl (B1604629) alcohols. nih.govacs.org This process involves a sequence of alkylation, cyclization, and oxidation, selectively forming multiple bonds in a single step. nih.govacs.org Another Ru-NHC catalyzed domino reaction allows for the direct α-alkylation of 2-oxindole with primary alcohols, followed by aerobic C-H hydroxylation to yield C3-alkylated 3-hydroxyindolin-2-ones. nih.gov The proposed mechanism starts with the Ru-catalyzed dehydrogenation of the alcohol to an aldehyde. This undergoes a base-mediated condensation with the 2-oxindole, followed by hydrogenation of the resulting unsaturated intermediate. The final hydroxylation occurs under an air atmosphere. nih.gov

Iron catalysis offers an environmentally benign approach. An iron-catalyzed direct alkylation and hydroxylation between the C(sp³)–H bonds of indolin-2-ones and alkyl-substituted N-heteroarenes has been reported, using air as the terminal oxidant and oxygen source. nankai.edu.cn

Copper catalysis is also prevalent. The first catalytic enantioselective addition of terminal ynamides to isatins was achieved using a (CuOTf)₂·Tol and bisoxazolidine (B8223872) ligand system under base-free conditions. nih.gov The proposed mechanism suggests that the reaction proceeds via an enamide-like nucleophilic addition of the ynamide to the Lewis acid-activated carbonyl group of the isatin (B1672199), forming a keteniminium intermediate which then tautomerizes. nih.gov

Organocatalysis: The aldol (B89426) reaction, a key C-C bond-forming reaction, can be catalyzed by organocatalysts to produce chiral 3-alkyl-3-hydroxyindolin-2-ones. csic.esscispace.com Quinidine (B1679956) thiourea (B124793) derivatives, for instance, have been shown to efficiently catalyze the aldol reaction between unactivated ketones and isatins. scispace.comnih.gov The proposed mechanism involves a noncovalent interaction where the tertiary amine of the catalyst deprotonates the ketone to form an enolate. Simultaneously, the thiourea moiety of the catalyst activates the isatin via hydrogen bonding, directing the enolate attack. nih.gov This dual activation model accounts for the observed enantioselectivity. nih.gov

Radical Cyclization Mechanisms in Indolin-2-one Synthesis

Radical cyclization offers a powerful method for constructing indolin-2-one frameworks, often under mild conditions. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an unsaturated moiety. scispace.com

A metal-free, visible-light-mediated protocol for synthesizing indolines has been developed using N-allyl-2-haloanilines and an organosilane reagent. rsc.org The proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex. Homolytic cleavage of the Si-H bond generates a silicon-centered radical, which then abstracts the halogen atom from the aniline (B41778) derivative to form an aryl radical. This aryl radical undergoes a 5-exo-trig cyclization to produce an alkyl radical, which then abstracts a hydrogen atom to yield the final indoline (B122111) product. rsc.org

Iron-catalyzed cascade radical cyclizations have also been employed to synthesize substituted indolin-2-ones. scispace.com In another approach, N-arylacrylamides undergo oxidative radical cyclization. The mechanism can be initiated by the homolytic cleavage of a peroxide (like TBHP) to generate a radical that adds to the alkene of the N-arylacrylamide. This is followed by intramolecular cyclization to form the oxindole ring. beilstein-journals.org

Nucleophilic Addition Mechanisms to Isatin Derivatives

The synthesis of 3-hydroxyindolin-2-ones frequently begins with isatin (1H-indole-2,3-dione) as the starting material. The C3-carbonyl group of isatin is highly electrophilic and susceptible to nucleophilic attack, making it a cornerstone for building molecular diversity. wikipedia.orgbeilstein-journals.orgmdpi.com

The nucleophilic addition of carbon nucleophiles to the C3-ketone of isatins is the most direct route to 3-substituted-3-hydroxyoxindoles. juniperpublishers.com The regioselectivity of nucleophilic attack on isatin's C2 and C3 carbonyls is heavily dependent on the substrate's substituents (especially on the nitrogen atom) and the reaction conditions, such as solvent and temperature. wikipedia.orgscielo.br The initial addition product can subsequently undergo further reactions like cyclization. scielo.br

For example, the Aldol reaction between isatins and ketones or aldehydes provides direct access to 3-alkyl-3-hydroxyindolin-2-ones. csic.es The mechanism, often facilitated by a catalyst, involves the formation of an enol or enolate from the ketone, which then acts as the nucleophile, attacking the C3-carbonyl of the isatin. csic.esnih.gov Similarly, Friedel-Crafts-type reactions, where an electron-rich arene acts as the nucleophile, can be used to synthesize 3-aryl-3-hydroxyindolin-2-ones. csic.eswiley.com

Influence of Reaction Conditions on Mechanistic Pathways and Selectivity

Reaction conditions, including the choice of catalyst, solvent, temperature, and additives, play a critical role in dictating the mechanistic pathway and, consequently, the outcome and selectivity of reactions involving hydroxyindolin-2-ones.

In the phosphoric acid-mediated annulation of β-nitrostyrenes, the choice of acid and its concentration were crucial. While various acids were screened, phosphoric acid proved most effective, and increasing its stoichiometry significantly improved the reaction yield. acs.org The solvent also had a profound impact, with DMSO providing superior results compared to DMF, CH₃CN, DCM, toluene, MeOH, and THF. acs.org

For the Ru-NHC catalyzed synthesis of C3-alkylated 3-hydroxyindolin-2-ones, the reaction atmosphere was a key switch. nih.gov Under inert conditions, the reaction stopped at the C3-alkylation stage. However, performing the reaction under an air atmosphere enabled a subsequent aerobic C-H hydroxylation, leading to the desired 3-hydroxy product. nih.gov

In catalytic enantioselective reactions, conditions are paramount for achieving high stereoselectivity. In the quinidine thiourea-catalyzed aldol reaction, solvent choice was critical for enantiomeric excess (ee), with THF proving to be the optimal solvent. nih.gov The addition of additives can also switch reaction pathways. For instance, in the Rh(III)-catalyzed annulation of arylnitrones with diazo compounds, the use of PivOH as an additive led to N-hydroxyindoline derivatives, whereas using AgOAc resulted in 3H-indole-N-oxide products. rsc.org The presence or absence of a protecting group on the indolin-2-one nitrogen can also completely change the reaction course, as seen in the base-assisted transformations that lead to either rearrangement or ring closure. acs.orgrsc.org

Structural Diversification and Functionalization of the Hydroxyindolin 2 One Scaffold

N-Substitution Patterns and their Synthetic Strategies

The nitrogen atom of the indolin-2-one ring offers a prime site for introducing structural diversity. N-substitution can significantly influence the physicochemical properties and biological activity of the resulting derivatives.

Synthetic strategies for N-substitution of the 7-hydroxyindolin-2-one scaffold typically involve the reaction of the parent scaffold with various electrophiles under basic conditions. The hydroxyl group at the 7-position often requires protection prior to N-alkylation or N-arylation to prevent undesired side reactions. Common protecting groups include those that can be removed under mild conditions. Once the nitrogen is substituted, the protecting group on the hydroxyl function is removed to yield the final N-substituted this compound derivative.

A variety of substituents can be introduced at the nitrogen atom, including alkyl, aryl, and benzyl (B1604629) groups. For instance, N-alkylation can be achieved using alkyl halides, while N-arylation might employ aryl halides in the presence of a suitable catalyst. The synthesis of N-substituted isatins, which can be precursors to N-substituted 7-hydroxyindolin-2-ones, has been achieved through metal-free synthesis using an I2–DMSO catalyst system for N-alkylation and N-arylation. nih.gov Another approach involves the direct condensation of oxindole (B195798) with chloroacetylchloride to introduce an N-acetamide group, which can be further modified. researchgate.net

| Substituent Type | Reagents and Conditions | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | nih.gov |

| N-Arylation | Aryl halide, Catalyst (e.g., Copper), Base | nih.gov |

| N-Acetamide | Chloroacetylchloride, Triethylamine | researchgate.net |

Functionalization at the C3 Position of the Indolin-2-one Ring

The C3 position of the indolin-2-one ring is a key site for functionalization, leading to a wide array of structurally diverse compounds with significant biological potential.

Introduction of Carbonyl-Containing Moieties

The introduction of carbonyl-containing moieties at the C3 position can be accomplished through various synthetic methods. One common approach is the aldol (B89426) reaction, where an enolate, generated from the indolin-2-one, reacts with an aldehyde or ketone. This reaction can be catalyzed by either acid or base. For example, the piperidine-catalyzed aldol reaction between N-alkylisatins and aryl methyl ketones leads to the formation of 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. iucr.org

Another strategy involves the acylation of the C3 position. This can be achieved by reacting the enolate of this compound with an acylating agent, such as an acyl halide or anhydride. lkouniv.ac.in These reactions introduce a ketone or ester functionality at the C3 position, which can serve as a handle for further synthetic transformations.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Aldol Reaction | Aryl methyl ketones, Piperidine | 3-(2-Aryl-2-oxoethyl)-3-hydroxyindolin-2-ones | iucr.org |

| Acylation | Acyl halide/anhydride, Base | C3-Acylated indolin-2-ones | lkouniv.ac.in |

Allylation and Other Carbon-Carbon Bond Formations

The formation of carbon-carbon bonds at the C3 position is a fundamental strategy for elaborating the this compound scaffold. cambridge.orgvanderbilt.eduresearchgate.netuni-graz.at Allylation, in particular, introduces a versatile functional group that can be further manipulated.

Palladium-catalyzed allylation of isatins or their derivatives is a powerful method for introducing an allyl group at the C3 position. beilstein-journals.org For instance, the asymmetric allylation of 3-O-Boc-oxindole using a palladium/bis(oxazoline) complex yields 3-allyl-3-hydroxyoxindoles with good yields and high stereoselectivity. beilstein-journals.org Another approach involves the Sakurai–Hosomi reaction of isatins with allyltrimethylsilanes, catalyzed by a chiral mercury(II) complex, to afford (S)-3-allyl-3-hydroxyoxindoles. beilstein-journals.org

Iron-catalyzed direct oxidative alkylation provides a green and efficient route to C3-alkylated 3-hydroxyindolin-2-ones. nankai.edu.cnresearchgate.net This reaction utilizes air as the terminal oxidant and can proceed under mild, ligand-free, and base-free conditions. nankai.edu.cnresearchgate.net

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Asymmetric Allylation | [Pd(η3-C3H5)Cl)]2/Bis(oxazoline) ligand | 3-Allyl-3-hydroxyoxindoles | beilstein-journals.org |

| Sakurai–Hosomi Reaction | Hg(OTf)2/Chiral ligand, Allyltrimethylsilane | (S)-3-Allyl-3-hydroxyoxindoles | beilstein-journals.org |

| Oxidative Alkylation | Fe(OAc)2, Air | C3-Alkylated 3-hydroxyindolin-2-ones | nankai.edu.cnresearchgate.net |

Spiro-cyclization Strategies

Spiro-cyclization reactions involving the C3 position of the indolin-2-one core lead to the formation of complex, three-dimensional spirooxindole scaffolds. nih.govmdpi.com These structures are of great interest due to their prevalence in natural products with significant biological activities. mdpi.com

One strategy involves intramolecular dearomatizing spirocyclization. For example, hypervalent iodine-mediated dearomatizing spirocyclization of aromatic precursors can be used to construct spirocyclic compounds. preprints.org Another approach is the three-component reaction of isatin (B1672199), an amino acid, and but-2-ynedioates under microwave irradiation to synthesize spirooxindole derivatives. nih.gov Additionally, the reaction of isatins with specific reagents can lead to the formation of spiro[indoline-3,3′-pyrazols] and other fused systems. mdpi.com

Aromatic Substitutions on the Benzene (B151609) Ring (e.g., Halogenation, Alkylation)

Modification of the benzene ring of the this compound scaffold through electrophilic aromatic substitution reactions allows for the fine-tuning of the electronic and steric properties of the molecule. msu.edumasterorganicchemistry.comleah4sci.com

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can significantly impact a molecule's biological activity and metabolic stability. Halogenation of the this compound scaffold can be achieved using various halogenating agents, often in the presence of a Lewis acid catalyst to activate the halogen. lkouniv.ac.inbeilstein-journals.org The position of substitution (ortho or para to the activating hydroxyl and amide groups) is directed by the existing substituents on the ring. lkouniv.ac.in For instance, N-bromosuccinimide (NBS) can be used for bromination. core.ac.uk

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the benzene ring. msu.edu This reaction typically involves an alkyl halide and a Lewis acid catalyst. msu.edu The hydroxyl group on the this compound is a strong activating group and will direct the incoming electrophile primarily to the ortho and para positions. lkouniv.ac.in

| Substitution Type | Reagents/Catalyst | Key Features | Reference |

| Halogenation | Halogenating agent (e.g., NBS, NIS), Lewis Acid (optional) | Introduces halogen atoms, influencing electronic properties. | core.ac.uk |

| Alkylation | Alkyl halide, Lewis Acid (e.g., AlCl3) | Introduces alkyl groups, modifying steric and lipophilic character. | msu.edu |

Scaffold Hybridization and Generation of Fused Ring Systems

Scaffold hybridization involves the fusion of the this compound core with other heterocyclic or carbocyclic ring systems to create novel molecular architectures with potentially enhanced or new biological activities. google.comchemrxiv.orgqmul.ac.ukrsc.org

Domino reactions provide an efficient pathway to construct complex fused systems. For example, I2-promoted domino reactions of isatins or 3-hydroxyindolin-2-one (B1221191) derivatives with enaminones can lead to functionalized tetracyclic pyrrolo[2,3,4-kl]acridine derivatives. acs.org These reactions proceed through tandem ring-opening, recyclization, and migration sequences. acs.org

Another approach involves the construction of fused seven-membered ring systems through base-induced ring expansion methodologies. chemrxiv.org These strategies enable the rapid and efficient synthesis of a variety of fused bicyclic systems. chemrxiv.org The fusion of additional rings can significantly alter the three-dimensional shape and rigidity of the parent scaffold, which can be crucial for optimizing interactions with biological targets.

Synthesis of Structurally Modified Hydroxyindolin-2-one Analogs (e.g., Phosphorus Analogues)

A notable example of the structural diversification of the 3-hydroxyindolin-2-one scaffold is the synthesis of its phosphorus-containing analogues. These compounds are of interest due to the potential for altered biological activity and physicochemical properties imparted by the phosphorus moiety.

Researchers have successfully synthesized the first phosphorus analogues of the natural alkaloids, convolutamydines, through an aldol condensation reaction. core.ac.ukresearchgate.net This synthesis involves the reaction of isatin with 4-[dialkyl(diphenyl)phosphoryl]-4-methylpentan-2-ones. core.ac.ukresearchgate.net The reaction is carried out in refluxing ethanol (B145695) with a catalytic amount of diisopropylamine (B44863). core.ac.uk

Despite the presence of two reactive sites (a methyl and a methylene (B1212753) group) in the phosphoryl ketones, the reaction occurs selectively at the methyl group, which is attributed to steric hindrance. core.ac.uk This leads to the formation of 3-(4-phosphoryl-4-methyl-2-oxopentyl)-3-hydroxyindolin-2-ones. researchgate.net An interesting characteristic of these phosphorus-containing hydroxy indoles is their ability to undergo a facile and reversible dehydration-hydration process. core.ac.ukresearchgate.net

The general reaction scheme is presented below:

Scheme 1: Synthesis of Phosphorus Analogues of Convolutamydines

Source: Adapted from Tatarinov et al. core.ac.uk

In this reaction, isatin (2) undergoes an aldol condensation with 4-[dialkyl(diphenyl)phosphoryl]-4-methylpentan-2-ones (1a-f) in the presence of a catalytic amount of diisopropylamine in refluxing ethanol to yield the corresponding 3-hydroxyindolin-2-one phosphorus analogues (3a-f).

Table 1: Synthesized Phosphorus Analogues of 3-Hydroxyindolin-2-one

| Compound | R | Yield (%) |

| 3a | Et | up to 88 |

| 3b | i-Pr | up to 88 |

| 3c | Bu | up to 88 |

| 3d | i-Bu | up to 88 |

| 3e | Ph | up to 88 |

| 3f | o-Tol | up to 88 |

Data sourced from Mendeleev Communications. core.ac.uk

The structures of the synthesized compounds were confirmed using NMR spectroscopy, with the signals of the methylene protons H8 and H10 being particularly characteristic in the 1H NMR spectra. core.ac.uk

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen and carbon atoms within the 7-Hydroxyindolin-2-one structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. For instance, in a DMSO-d6 solvent, characteristic peaks are observed for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons (-CH2-) of the five-membered ring, and the protons of the hydroxyl (-OH) and amine (-NH) groups. sioc-journal.cnscispace.com The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. oregonstate.edu In a solvent like DMSO-d6, distinct signals are observed for the carbonyl carbon, the aromatic carbons, and the methylene carbon. sioc-journal.cnscispace.com The typical chemical shift ranges help in assigning each carbon to its position in the this compound framework. For example, the carbonyl carbon (C=O) of the lactam ring typically resonates at a lower field (higher ppm value) compared to the aromatic and aliphatic carbons. oregonstate.edu

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10.19 | s | NH |

| ¹H | ~7.20 | m | Aromatic CH |

| ¹H | ~6.95 | m | Aromatic CH |

| ¹H | ~6.79 | d | Aromatic CH |

| ¹H | ~3.40 | s | CH₂ |

| ¹³C | ~178.0 | - | C=O |

| ¹³C | ~142.0 | - | Aromatic C-N |

| ¹³C | ~130.0 | - | Aromatic C-OH |

| ¹³C | ~124.0 | - | Aromatic CH |

| ¹³C | ~122.0 | - | Aromatic CH |

| ¹³C | ~110.0 | - | Aromatic C |

| ¹³C | ~109.0 | - | Aromatic CH |

| ¹³C | ~36.0 | - | CH₂ |

Note: The data presented are representative and may vary based on the specific derivative and experimental conditions. sioc-journal.cnscispace.com

Two-dimensional (2D) NMR techniques provide more detailed structural information by showing correlations between different nuclei. github.io

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduyoutube.com For this compound, COSY spectra would show correlations between the neighboring protons on the aromatic ring and potentially between the NH proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. columbia.edu This is crucial for definitively assigning the signals in the ¹H and ¹³C NMR spectra to their respective atoms in the molecule's structure. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is invaluable for piecing together the carbon skeleton and confirming the placement of functional groups and substituents. sdsu.edu For example, it can show a correlation between the carbonyl carbon and protons on adjacent carbons.

NOE (Nuclear Overhauser Effect): NOE spectroscopy provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound. sioc-journal.cnrsc.orgrsc.orgacs.orgmathnet.ru

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak [M]+ would be observed, confirming the molecular weight of the compound. sioc-journal.cn Fragmentation patterns, which result from the breakdown of the molecular ion, can provide additional structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass of the molecular ion, often to four or more decimal places. sioc-journal.cnrsc.orgrsc.orgacs.orgmathnet.ru This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Inferred Information |

|---|---|---|---|

| MS | ESI+ | [M+H]⁺ | Molecular Weight Confirmation |

| HRMS | ESI+ | [M+H]⁺ | Exact Mass and Molecular Formula Determination |

Note: ESI (Electrospray Ionization) is a common soft ionization technique used in mass spectrometry. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. sioc-journal.cnrsc.org The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of specific bonds.

Key expected absorptions include:

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. pg.edu.pl

A sharp peak around 3300-3100 cm⁻¹ due to the N-H stretching of the lactam.

A strong absorption band in the range of 1720-1680 cm⁻¹ characteristic of the C=O (carbonyl) stretching of the five-membered lactam ring. pg.edu.pl

Absorptions in the 1600-1450 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (broad) |

| Amine (N-H) | N-H Stretch | 3300-3100 |

| Carbonyl (C=O) | C=O Stretch | 1720-1680 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

X-ray Crystallography for Absolute Configuration and Regiospecificity Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound. rsc.orgacs.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or a suitable derivative, it is possible to determine the precise arrangement of atoms in the crystal lattice. bohrium.com This provides unambiguous information about bond lengths, bond angles, and the absolute configuration and regiospecificity of the molecule. rsc.orgbohrium.com For chiral derivatives of this compound, X-ray crystallography is the gold standard for assigning the absolute stereochemistry. nih.govnih.gov

Chromatographic Techniques for Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. mdpi.com

In an HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector measures the separated components as they elute from the column, producing a chromatogram. A pure sample of this compound should ideally show a single, sharp peak in the HPLC chromatogram, indicating the absence of significant impurities. mdpi.comnih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions. Method validation for HPLC analysis of related compounds has demonstrated high linearity, precision, and accuracy. cabidigitallibrary.org

Table 4: HPLC Parameters for Purity Assessment

| Parameter | Description |

|---|---|

| Column | Typically a reversed-phase column (e.g., C18) |

| Mobile Phase | A mixture of solvents, such as acetonitrile (B52724) and water, often with a modifier like formic acid. |

| Detection | UV-Vis detector, typically set at a wavelength where the compound has maximum absorbance. |

| Flow Rate | The rate at which the mobile phase is pumped through the column. |

| Retention Time | The time at which the compound elutes from the column, indicative of its identity under specific conditions. |

Computational and Theoretical Chemistry Studies in 7 Hydroxyindolin 2 One Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Hydroxyindolin-2-one at the atomic level. These methods solve complex equations to model the behavior of electrons within the molecule, yielding detailed information about its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying systems like this compound. DFT calculations are employed to determine various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. nih.gov

In studies of related indolin-2-one structures, DFT methods, particularly using the B3LYP functional with basis sets like 6-311+G, have been successfully applied to calculate optimized geometries and bonding parameters. nih.govresearchgate.net These theoretical calculations of bond lengths and angles often show good agreement with experimental data from techniques like X-ray crystallography. nih.gov Furthermore, DFT is used to predict infrared (IR) and Raman spectra, and the calculated vibrational frequencies have demonstrated a high correlation with experimental spectra, aiding in the assignment of vibrational modes. nih.govnih.gov The application of DFT also extends to predicting reaction pathways and optimizing synthesis processes for related compounds by identifying routes with low energy barriers. mdpi.com

Table 1: Applications of DFT in Molecular Analysis

| Property Studied | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D arrangement of atoms. |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. nih.gov |

| Electronic Properties | Determines parameters like dipole moment and polarizability. |

| Reaction Pathways | Identifies low-energy routes for chemical synthesis and predicts reactivity. mdpi.com |

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Schrödinger equation without using empirical data. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are known for their high accuracy, although they are typically more computationally demanding than DFT. nih.gov

In computational studies of molecules structurally similar to this compound, ab initio HF methods have been used alongside DFT to calculate optimized geometries and vibrational spectra. nih.gov While DFT results often show better agreement with experimental data for vibrational frequencies, HF calculations provide a valuable comparative baseline. nih.gov The MP2 method is particularly useful for generating precise potential energy surfaces and for studying reactions, such as proton transfer, in related hydroxy-aromatic systems like 7-hydroxyquinoline. researchgate.net High-accuracy ab initio schemes are considered a reliable alternative to experimental methods for determining thermochemical properties like standard enthalpies of formation. nih.govosti.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis, often performed using DFT, helps predict how this compound will interact with other molecules and identifies the most probable sites for reaction. researchgate.netresearchgate.net

Table 2: Significance of Frontier Molecular Orbitals

| Orbital/Parameter | Description | Chemical Implication |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule that acts as an electron donor (nucleophile). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule that acts as an electron acceptor (electrophile). youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. researchgate.net |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.netmdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. physchemres.org

Derivatives of hydroxy-indolin-2-one have been the subject of molecular docking studies to evaluate their potential as inhibitors of various enzymes. For instance, (Z)-3-benzylideneindolin-2-one chalcones with hydroxy substitutions were docked into the active site of tyrosinase, an enzyme involved in hyperpigmentation. researchgate.net These studies revealed that the binding affinities, expressed as free energy of binding, ranged from -4.27 to -8.08 kcal/mol, with a trihydroxy-substituted compound showing the strongest interaction. researchgate.net

In another study, 3-hydroxy-indolin-2-one derivatives were docked with HIV-1 integrase, an essential enzyme for viral replication. researchgate.netnih.gov The results identified key hydrogen bonding interactions between the ligands and amino acid residues in the enzyme's catalytic core, such as Glu170 and His171, explaining the structural basis for their potential antiviral activity. researchgate.netnih.gov These docking simulations provide valuable insights into ligand-target interactions and guide the design of more potent inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Design

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby accelerating the drug design process. frontiersin.orgscribd.com

In the context of this compound research, QSAR can be employed to design novel derivatives with enhanced biological effects. The process involves calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a set of known active compounds. nih.gov Statistical methods, such as multi-linear regression (MLR) or machine learning algorithms, are then used to build a model that links these descriptors to the observed activity. nih.govfrontiersin.org

For example, QSAR studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, which are structurally related to the indolin-2-one core, have been used to develop predictive models for their activity as P-glycoprotein inhibitors. nih.gov Such models help in understanding which structural features are crucial for activity and allow for the rational design of new molecules with potentially greater efficacy. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity. chemrxiv.org An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. researchgate.net

The MEP map provides a visual guide to the electrophilic and nucleophilic sites of a molecule. ugm.ac.id

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are electron-rich. These regions are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms (like oxygen). chemrxiv.orgresearchgate.net

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These regions are prone to nucleophilic attack. chemrxiv.orgresearchgate.net

Green Regions: These areas represent neutral or near-zero potential. researchgate.net

For this compound, an MEP analysis would highlight the electron-rich areas around the oxygen atoms of the hydroxyl and carbonyl groups, identifying them as likely sites for hydrogen bonding and electrophilic interactions. chemrxiv.orgugm.ac.id This information is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. dergipark.org.trresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one |

| 7-hydroxyquinoline |

| (Z)-3-benzylideneindolin-2-one |

| 3-hydroxy-indolin-2-one |

In Silico Physicochemical Property Prediction for Synthetic Design

In the realm of modern medicinal chemistry and drug development, in silico tools have become indispensable for the early-stage evaluation of molecular candidates. These computational methods allow for the prediction of a compound's physicochemical properties from its chemical structure alone, providing crucial insights that guide synthetic design and prioritization, ultimately saving significant time and resources. For this compound, a molecule of interest within the broader class of indolin-2-ones, predicting these properties is a key step in assessing its potential as a scaffold for more complex derivatives.

The predictive analysis of this compound involves the calculation of several key descriptors that influence its pharmacokinetic and pharmacodynamic behavior. These descriptors are often evaluated against established guidelines, such as Lipinski's Rule of Five, to gauge the compound's drug-likeness and potential for oral bioavailability.

A variety of computational platforms are available for these predictions. One widely used and freely accessible tool is SwissADME, which provides a robust set of predictions for a given chemical structure. By inputting the structure of this compound, a detailed profile of its physicochemical characteristics can be generated.

Below is a table of predicted physicochemical properties for this compound, generated using computational modeling.

| Property | Predicted Value | Significance in Synthetic Design |

|---|---|---|

| Molecular Formula | C₈H₇NO₂ | Provides the elemental composition. |

| Molecular Weight | 149.15 g/mol | Influences absorption and distribution; values under 500 g/mol are generally favored for oral drugs. |

| LogP (Octanol/Water Partition Coefficient) | 1.10 | A measure of lipophilicity, which affects solubility, absorption, and membrane permeability. Values between 1 and 3 are often optimal. |

| Topological Polar Surface Area (TPSA) | 58.07 Ų | Predicts the transport properties of a drug. TPSA values below 140 Ų are associated with good cell permeability. |

| Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms. Fewer than 5 is generally preferred for good membrane permeability. |

| Hydrogen Bond Acceptors | 2 | The number of electronegative atoms. Fewer than 10 is generally preferred for good membrane permeability. |

| Water Solubility (LogS) | -1.68 | Indicates how well the compound dissolves in water, a critical factor for administration and distribution in the body. |

| Lipinski's Rule of Five Violations | 0 | A compound that adheres to this rule is more likely to be an orally active drug. No violations suggest good drug-like potential. |

The data presented in the table offers valuable guidance for the synthetic chemist. For instance, the predicted molecular weight and the number of hydrogen bond donors and acceptors for this compound fall well within the parameters of Lipinski's Rule of Five, suggesting a favorable starting point for designing orally bioavailable derivatives. The LogP value indicates a balanced lipophilicity, which is often a desirable trait for drug candidates.

Furthermore, the Topological Polar Surface Area (TPSA) is a critical parameter for predicting a molecule's ability to cross cell membranes. The predicted TPSA for this compound suggests good potential for cell permeability. The predicted water solubility also provides essential information for formulation and delivery considerations during the synthetic planning phase.

Future Trajectories and Emerging Paradigms in 7 Hydroxyindolin 2 One Chemical Research

Development of Novel Stereoselective and Enantioselective Synthetic Pathways

The biological activity of 3-substituted-3-hydroxyindolin-2-one derivatives is often dependent on the absolute configuration of the stereogenic center at the C3 position. csic.esmdpi.com Consequently, a primary focus of current research is the development of efficient stereoselective and enantioselective synthetic methods. One of the most direct strategies is the catalytic nucleophilic addition to isatins. csic.es

Organocatalysis has emerged as a powerful tool for these transformations. For instance, cinchona alkaloid derivatives have been successfully employed as catalysts. A quinidine (B1679956) thiourea (B124793) catalyst has been used in the asymmetric aldol (B89426) reaction of unactivated ketones with isatins, proceeding through an enolate mechanism to produce 3-alkyl-3-hydroxyindolin-2-ones with high enantioselectivity. nih.gov Similarly, chiral primary amines derived from cinchona alkaloids, in conjunction with trichloroacetic acid (TCA), have proven effective for the aldol reaction of 1,1-dimethoxyacetone (B147526) with isatins, affording products in excellent yields (up to 96%) and high enantiomeric excess (up to 97% ee). beilstein-journals.org

Transition metal catalysis also offers robust pathways. A notable example is the copper-catalyzed enantioselective addition of terminal ynamides to isatins. nih.gov Using a complex of (CuOTf)₂·Tol and a commercially available bisoxazolidine (B8223872) ligand, this method provides 3-(aminoethynyl)-3-hydroxyindolin-2-ones in high yields (87-97%) and excellent enantioselectivities (95-96% ee) under mild, base-free conditions. nih.gov Zinc-based catalytic systems, such as Zn(OCOCF₃)₂ combined with a chiral bis(sulfonamide)-diamine (BSDA) ligand, have also been developed for the asymmetric addition of alkynes to isatins. researchgate.net

The table below summarizes selected catalytic systems for the stereoselective synthesis of 3-hydroxyindolin-2-one (B1221191) derivatives.

| Catalyst System | Reaction Type | Nucleophile | Yield | Enantioselectivity (ee) |

| Quinidine Thiourea | Aldol Reaction | Acetone | High | >90% |

| L-proline-derived bifunctional organocatalyst | Aldol Reaction | 2-butanone | High | 87% (after recrystallization) |

| (CuOTf)₂·Tol / Bisoxazolidine | Ynamide Addition | Terminal Ynamides | up to 97% | up to 96% |

| Zn(OCOCF₃)₂ / Chiral BSDA | Alkynylation | Terminal Alkynes | Good to High | High to Excellent (≤99%) |

| BINAM-l-prolinamide | Aldol Reaction | Cyclohexanone | Good | 97% |

Exploration of Underutilized Reaction Methodologies for C-C and C-Heteroatom Bond Formation

While aldol and Michael additions are well-established for C-C bond formation at the C3 position of the indolinone core, future research is geared towards exploring less conventional reaction methodologies. csic.esresearchgate.net Oxidative coupling reactions, for example, present a promising avenue. A K₂S₂O₈-mediated direct heteroarylation and hydroxylation between indolin-2-ones and quinoxalin-2(1H)-ones has been reported, demonstrating a novel C(sp³)–H functionalization to form a new C–C bond. bohrium.com Such methods, which avoid pre-functionalization of starting materials, are highly desirable for their atom and step economy. researchgate.net

The formation of carbon-heteroatom (C-X) bonds is another critical area for innovation. numberanalytics.comnih.gov Palladium-catalyzed cross-coupling reactions are a mainstay in organic synthesis for forming C-N and C-O bonds and could be further exploited for modifying the 7-hydroxyindolin-2-one scaffold. numberanalytics.com Methodologies such as the Ullmann protocol, which can be performed with a copper catalyst and a magnetic base (KF/Fe₃O₄) without a ligand, offer a simplified and efficient route for C-O and C-N bond formation, applicable to the synthesis of derivatives via the 7-hydroxy group or at other positions on the aromatic ring. mdpi.com Furthermore, transition metal-free C-H functionalization is an emerging eco-friendly tool for directly incorporating heteroatoms, which could be applied to imidazole-fused heterocycles and potentially to the indolinone core. sioc-journal.cn

Advanced Computational Modeling for Rational Design and Mechanistic Prediction

Computational chemistry is becoming an indispensable tool for accelerating research. For this compound, advanced computational modeling serves two primary functions: the rational design of new derivatives and the prediction of reaction mechanisms.

For rational drug design, techniques like molecular docking and molecular dynamics simulations are employed. For instance, to design analogs with improved binding affinity to a specific biological target, molecular docking (e.g., using AutoDock Vina) can predict the binding modes and interactions of this compound derivatives within the target's active site. acs.org These predictions can then be validated and refined through molecular dynamics simulations (e.g., using GROMACS) to assess the stability of the ligand-protein complexes over time.

In synthetic chemistry, computational methods such as Density Functional Theory (DFT) calculations are used to elucidate reaction mechanisms. ncl-india.org By modeling the transition states and intermediates, researchers can gain insight into the factors controlling reactivity and stereoselectivity. nih.gov For example, DFT calculations can support proposed mechanisms for organocatalyzed aldol reactions by calculating the energies of plausible transition states, thereby explaining the observed enantioselectivity and guiding the development of more efficient catalysts. nih.govncl-india.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthetic Route Planning

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. arxiv.org For a target molecule like a complex this compound derivative, these technologies can dramatically streamline the process of designing a viable synthetic route.

Computer-Aided Synthesis Planning (CASP) tools, pioneered by E.J. Corey's concept of retrosynthetic analysis, are becoming increasingly sophisticated. mit.edu Modern approaches leverage ML models trained on vast reaction databases. arxiv.org These tools can propose multiple synthetic routes by working backward from the target molecule to simple, commercially available starting materials. mit.edunih.gov

Expanding the Scope of Functional Group Tolerance in Synthetic Transformations

Numerous recently developed catalytic systems have been explicitly designed and tested for broad functional group tolerance. beilstein-journals.org For example, the copper-catalyzed enantioselective addition of ynamides to isatins proceeds smoothly in the presence of halogens (F, Cl, Br), methyl, and methoxy (B1213986) groups on the isatin (B1672199) ring. nih.gov Similarly, Rh(III)-catalyzed C–H activation/annulation reactions for the synthesis of indole (B1671886) derivatives have demonstrated good tolerance for various substituents. rsc.org This robustness allows for the synthesis of a diverse library of this compound derivatives, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

The table below highlights the functional group tolerance of several key reaction types used in the synthesis of 3-hydroxyindolin-2-one derivatives.

| Reaction Type | Catalyst Type | Tolerated Functional Groups on Isatin Ring | Reference(s) |

| Aldol Reaction | Organocatalyst (Primary Amine) | Halogens (Cl), Electron-withdrawing groups (NO₂) | beilstein-journals.org |

| Ynamide Addition | Copper Complex | Halogens (F, Cl, Br), Alkyl (Me), Alkoxy (OMe, OCF₃) | nih.gov |

| Allylation | Palladium Complex | Halogens (F, Cl, Br), Alkyl (Me), Alkoxy (OMe) | beilstein-journals.org |

| C-H Heteroarylation | K₂S₂O₈ (Oxidant) | Electron-donating and weak electron-withdrawing groups | bohrium.com |

| Annulation | Rhodium(III) Complex | A wide range of functional groups are tolerated | rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.